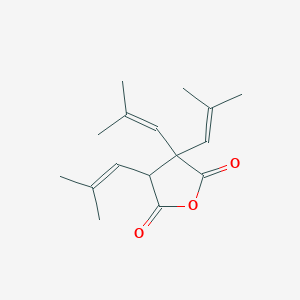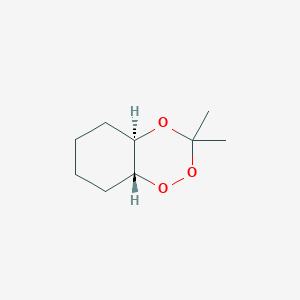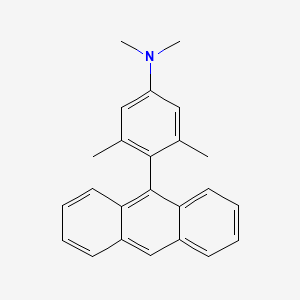![molecular formula C14H12N4 B14494284 [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile CAS No. 64672-71-5](/img/structure/B14494284.png)
[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile: is an organic compound with the molecular formula C13H10N4 It is known for its unique structure, which includes a dimethylamino group, a methylphenyl group, and three cyano groups attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to form the desired product. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amines or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halides, alkoxides, under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, hydrocarbons.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical assays and drug discovery .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its vibrant color and stability make it suitable for various applications in the textile and manufacturing industries .
Wirkmechanismus
The mechanism of action of [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino group but differs in its overall structure and functional groups.
Bromomethyl methyl ether: Another compound with a similar functional group but different reactivity and applications.
Uniqueness: What sets [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile apart is its combination of the dimethylamino group with the ethene-tricarbonitrile backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Eigenschaften
CAS-Nummer |
64672-71-5 |
|---|---|
Molekularformel |
C14H12N4 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-10-6-12(18(2)3)4-5-13(10)14(9-17)11(7-15)8-16/h4-6H,1-3H3 |
InChI-Schlüssel |
FKCWUWJFGXKLNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)C(=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


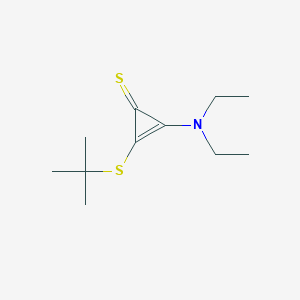
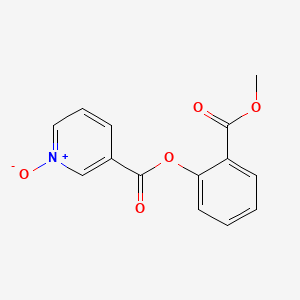


silane](/img/structure/B14494236.png)


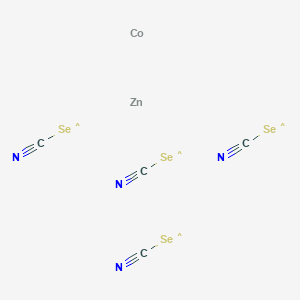
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)


